molecular formula C11H11ClN2O5 B11947759 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid CAS No. 196943-45-0

5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid

Cat. No.: B11947759
CAS No.: 196943-45-0
M. Wt: 286.67 g/mol
InChI Key: YAVQFUQPULFNBD-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid is an organic compound characterized by the presence of a chloro and nitro group attached to an aniline ring, which is further connected to a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid typically involves the nitration of 2-chloroaniline followed by a series of reactions to introduce the pentanoic acid group. One common method involves the following steps:

    Nitration: 2-chloroaniline is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-chloro-5-nitroaniline.

    Amination: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Acylation: The resulting 2-chloro-5-aminoaniline is then acylated with a suitable acylating agent to introduce the pentanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is 5-(2-Chloro-5-aminoanilino)-5-oxopentanoic acid.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may also participate in binding interactions with proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitroaniline: Similar in structure but lacks the pentanoic acid group.

    5-Chloro-2-nitroaniline: Another isomer with different positioning of the chloro and nitro groups.

    2-Chloro-4-nitroaniline: Differently substituted aniline derivative.

Uniqueness

5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid is unique due to the presence of both the nitroaniline and pentanoic acid moieties, which confer distinct chemical and biological properties

Properties

CAS No.

196943-45-0

Molecular Formula

C11H11ClN2O5

Molecular Weight

286.67 g/mol

IUPAC Name

5-(2-chloro-5-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H11ClN2O5/c12-8-5-4-7(14(18)19)6-9(8)13-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,13,15)(H,16,17)

InChI Key

YAVQFUQPULFNBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)Cl

Origin of Product

United States

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